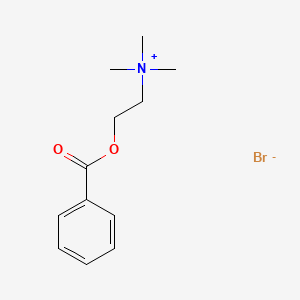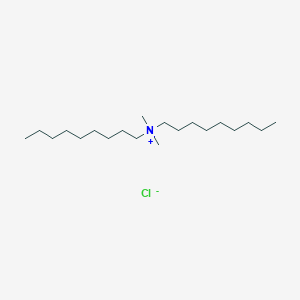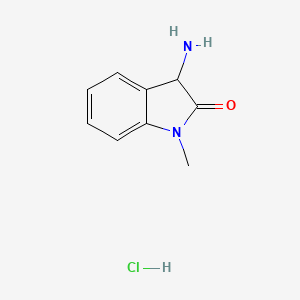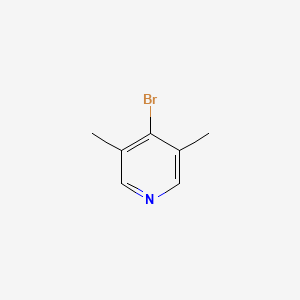
Benzoylcholine Bromide
Übersicht
Beschreibung
Benzoylcholine Bromide is a biochemical reagent . It has a molecular formula of C12H18BrNO2 and a molecular weight of 288.18 .
Molecular Structure Analysis
The molecular structure of Benzoylcholine Bromide is represented by the formula C12H18BrNO2 . The SMILES representation is CN+©CCOC(=O)C1=CC=CC=C1.[Br-] .Physical And Chemical Properties Analysis
Benzoylcholine Bromide is a solid substance . It is soluble in water and has a melting point of 218°C . Its purity, as determined by nonaqueous titration, is greater than 98.0% .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition Studies
Benzoylcholine Bromide is utilized in the study of cholinesterase inhibitors, which are compounds that block the action of cholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter involved in muscle movement and various brain functions. By inhibiting cholinesterase, researchers can investigate the effects on neuromuscular transmission and potential treatments for diseases like myasthenia gravis .
Development of Analytical Methods
The compound’s inhibitory effect on cholinesterase is also used to develop spectrophotometric kinetic methods for determining the presence of other substances, such as pancuronium bromide, in biological samples. This application is crucial for clinical practice, particularly in monitoring drug levels during and after surgical procedures .
Pharmacokinetic Studies
In pharmacokinetics, Benzoylcholine Bromide serves as a model compound to understand the metabolism and excretion of drugs. Its properties allow researchers to study how drugs are metabolized in the liver and excreted in urine, which is vital for dose control and understanding drug interactions .
Neuromuscular Blocking Agent Research
As a quaternary ammonium salt, Benzoylcholine Bromide is relevant in researching neuromuscular blocking agents. These agents are used during surgery to induce muscle relaxation. Studying Benzoylcholine Bromide helps in designing new drugs with improved safety and efficacy profiles .
Safety and Toxicology
Benzoylcholine Bromide is also important in safety and toxicology studies. Its impact on human serum cholinesterase and potential side effects, such as tachycardia, are areas of research. Understanding these effects is crucial for developing guidelines for the safe use of neuromuscular blocking agents .
Educational Purposes
In academic settings, Benzoylcholine Bromide is employed to teach students about the properties and reactions of quaternary ammonium compounds. It serves as a practical example in laboratory courses for demonstrating synthesis, purification, and analytical techniques .
Regulatory Compliance
Lastly, Benzoylcholine Bromide is studied in the context of regulatory compliance. Researchers examine its environmental impact, disposal methods, and safety measures required for handling and storage. This information is necessary for complying with health and safety regulations .
Safety and Hazards
Wirkmechanismus
Target of Action
Benzoylcholine Bromide is a biochemical reagent that interacts with various targets in the body. It has been found to have strong nicotine-like properties and weak muscarine-like properties . This suggests that its primary targets are likely to be nicotinic and muscarinic receptors, which play crucial roles in the nervous system.
Mode of Action
Benzoylcholine Bromide interacts with its targets in a complex manner. It has been found to possess both a hexamethonium-resistant and an atropine-resistant stimulant action . This suggests that it can stimulate its targets even in the presence of hexamethonium and atropine, which are known to inhibit the activity of nicotinic and muscarinic receptors, respectively .
Biochemical Pathways
The modulation of these pathways can lead to various downstream effects, such as changes in muscle contraction and salivary secretion .
Pharmacokinetics
It is known that the compound can cause physiological effects at relatively low doses . This suggests that it may have good bioavailability and can effectively reach its targets in the body.
Result of Action
The action of Benzoylcholine Bromide leads to a variety of physiological effects. For example, it has been found to cause hypotension in dogs at doses of 0.1 mg/kg, and hypertension at higher doses . It can also cause contraction of the rabbit ileum and rectus abdominis muscle of the frog, and increase salivary secretion in dogs . These effects are likely to result from its interaction with nicotinic and muscarinic receptors and the subsequent modulation of acetylcholine-mediated pathways.
Action Environment
The action of Benzoylcholine Bromide can be influenced by various environmental factors. For instance, the presence of other compounds, such as hexamethonium and atropine, can affect its stimulant action . Additionally, the physiological environment, such as the pH and temperature, may also influence its stability and efficacy.
Eigenschaften
IUPAC Name |
2-benzoyloxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.BrH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWKZCQHFFILJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626188 | |
| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylcholine Bromide | |
CAS RN |
24943-60-0 | |
| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylcholine Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















